N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

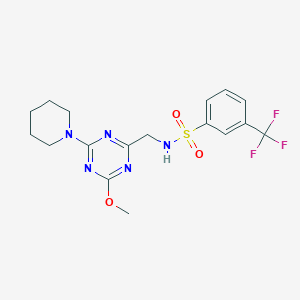

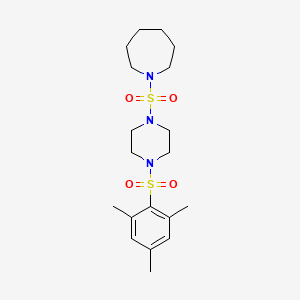

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide is a chemical compound with the following structural formula:

[ \text{CH}_3 - \text{C}(\text{O}) - \text{NH} - \text{CH}_2 - \text{CH}_2 - \text{S} - \text{C}5\text{H}{10} - \text{S} - \text{CH}_2 - \text{C}(\text{O}) - \text{NH}_2 ]

Molecular Structure Analysis

The compound consists of an acetamide group , a thiophene ring , and a cyclopentylthio group . The acetyl group (CH3-C(O)-) is attached to the thiophene ring, which in turn connects to the cyclopentylthio group via an ethyl linker.

Chemical Reactions Analysis

Without specific data, it’s challenging to discuss chemical reactions involving this compound. However, typical reactions might include hydrolysis , oxidation , or substitution reactions at various functional groups.

Physical And Chemical Properties Analysis

Unfortunately, I couldn’t retrieve specific physical and chemical properties for this compound. These would include details such as melting point, solubility, and stability.

Applications De Recherche Scientifique

Chemoselective Acetylation and Drug Metabolism

The chemoselective acetylation of aminophenols, pivotal in synthesizing intermediates for antimalarial drugs, illustrates the utility of acetylthiophene derivatives. These processes, utilizing various acyl donors and optimizing conditions such as solvent and temperature, underline the synthetic versatility and importance in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Anticancer Potential

The synthesis and evaluation of thiophene derivatives, including compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide, reveal significant anticancer activities. These studies not only underscore the therapeutic potential of such compounds but also highlight the importance of detailed structural analysis in drug development (Sharma et al., 2018).

Development of Opioid Agonists

Research into N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides has led to the discovery of novel opioid kappa agonists. These compounds, derived from structural modifications and conformational analysis of acetamide derivatives, show potent analgesic effects, demonstrating the role of acetamide frameworks in the development of new therapeutic agents (Costello et al., 1991).

Anti-inflammatory and Analgesic Properties

The exploration of acetamide derivatives for their potential anti-inflammatory and analgesic properties is another area of interest. Studies investigating the synthesis and pharmacological assessment of novel acetamide derivatives have identified compounds with significant activity, suggesting their utility in addressing inflammation and pain management (Rani et al., 2016).

Orientations Futures

Research on N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide should focus on:

- Synthetic optimization : Develop efficient synthetic routes.

- Biological activity : Investigate potential pharmacological effects.

- Toxicology : Assess safety and potential hazards.

Remember that further exploration in scientific literature is essential to gain a deeper understanding of this compound. 🧪🔬

Propriétés

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-cyclopentylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S2/c1-11(17)14-7-6-13(20-14)8-9-16-15(18)10-19-12-4-2-3-5-12/h6-7,12H,2-5,8-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCYUFAZXZCCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)CSC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2769344.png)

![N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide](/img/structure/B2769345.png)

![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)

![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid](/img/structure/B2769353.png)